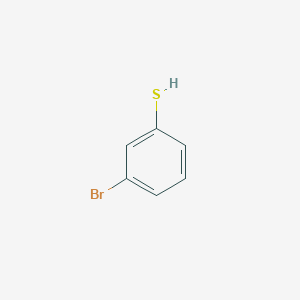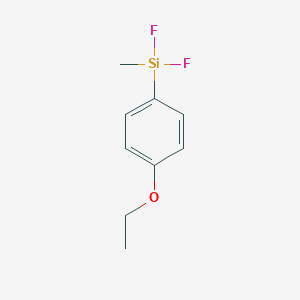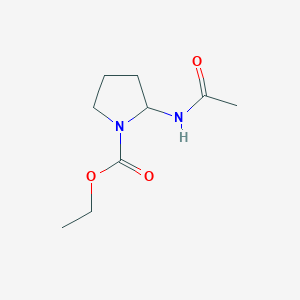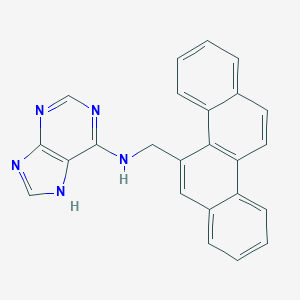
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is also known as nelarabine and is a prodrug that is converted to its active form, 9-beta-D-arabinofuranosylguanine (ara-G), in vivo. In
Mechanism Of Action
Nelarabine is converted to its active form, ara-G, in vivo. Ara-G is incorporated into DNA during replication, leading to DNA chain termination and inhibition of cell proliferation. Additionally, ara-G is phosphorylated by deoxycytidine kinase, leading to the formation of ara-G triphosphate, which inhibits ribonucleotide reductase and deoxyribonucleotide synthesis.
Biochemical And Physiological Effects
Nelarabine has been shown to have cytotoxic effects on T-ALL and T-LBL cells in vitro and in vivo. It has also been shown to induce apoptosis in these cells. In addition, nelarabine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One advantage of using nelarabine in lab experiments is its specificity for T-cell malignancies. This allows for more targeted treatment and reduces the risk of off-target effects. However, one limitation is that nelarabine may not be effective in all cases of T-cell malignancies, and resistance to the drug can develop over time.
Future Directions
Future research on nelarabine could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, research could focus on the use of nelarabine in the treatment of other types of cancer, such as solid tumors. Finally, research could explore the potential use of nelarabine in the treatment of autoimmune diseases.
In conclusion, nelarabine is a synthetic nucleoside analogue that has shown promise in the treatment of T-cell malignancies. Its specificity for these types of cancers makes it a valuable tool for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and to develop more effective treatment strategies.
Synthesis Methods
Nelarabine is synthesized from 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl chloride, which is reacted with 4-amino-2(1H)-pyrimidinone in the presence of a base. The resulting intermediate is then treated with ethyl iodide to form nelarabine.
Scientific Research Applications
Nelarabine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It has also been studied in the treatment of other hematological malignancies, such as Hodgkin's lymphoma and non-Hodgkin's lymphoma.
properties
CAS RN |
119410-83-2 |
|---|---|
Product Name |
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride |
Molecular Formula |
C11H18ClN3O4 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-ethyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-2-6-9(16)7(5-15)18-10(6)14-4-3-8(12)13-11(14)17;/h3-4,6-7,9-10,15-16H,2,5H2,1H3,(H2,12,13,17);1H/t6-,7+,9-,10+;/m0./s1 |
InChI Key |
SCHVLFOXONZAOB-SQIYYMKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl |
SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
Canonical SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
synonyms |
2'-deoxy-2'-C-ethylcytidine 2'-deoxy-2'-ethylcytidine 2'-ethyl-2'-deoxycytidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)
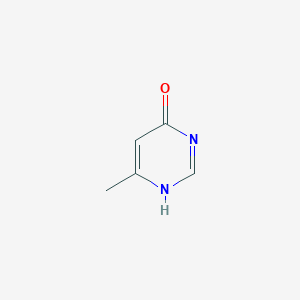
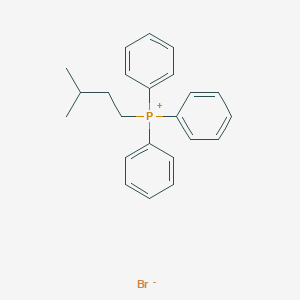
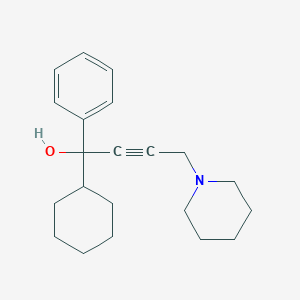
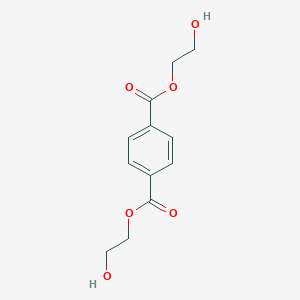
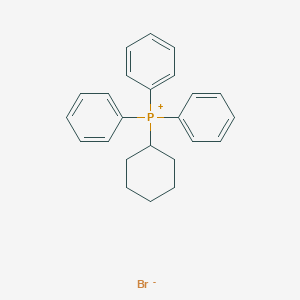
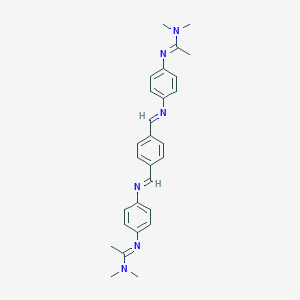
![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
